(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one
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Overview
Description
(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one is a flavonolignan compound found in the seeds of the milk thistle plant (Silybum marianum). It is one of the major constituents of silymarin, a standardized extract used for its medicinal properties, particularly in liver protection and treatment of liver disorders . This compound exists in two diastereoisomeric forms: isosilybin A and isosilybin B .
Mechanism of Action
- Antioxidant Activity : Isosilybin acts as an antioxidant by scavenging free radicals, particularly peroxyl and alkoxyl radicals .
- Cell Membrane Protection : It modifies the exterior cell membrane of hepatocytes, reducing susceptibility to toxins and oxidative stress .
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Isosilybin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the growth of human prostate cancer cells by inducing G1 arrest and apoptosis . This suggests that Isosilybin interacts with cell cycle regulators such as cyclins and cyclin-dependent kinases .
Cellular Effects
Isosilybin has significant effects on various types of cells and cellular processes. In human prostate cancer cells, it inhibits growth and induces cell death . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Isosilybin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it decreases the levels of cyclins and cyclin-dependent kinases, but increases the levels of p21, p27, and p53 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of isosilybin A involves a late-stage catalytic biomimetic cyclization of a highly functionalized chalcone to form the characteristic benzopyranone ring . This approach is inspired by the natural biosynthesis pathway involving chalcone isomerase (CHI) . The synthesis process includes asymmetric Sharpless dihydroxylation and Mitsunobu inversion transformations to selectively synthesize the benzodioxane ring systems of the silybin isomers .
Industrial Production Methods: Industrial production of isosilybin typically involves extraction from the seeds of Silybum marianum using polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate .
Chemical Reactions Analysis
Types of Reactions: (2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of isosilybin, which are studied for their enhanced biological activities .
Scientific Research Applications
(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one has a wide range of scientific research applications:
Comparison with Similar Compounds
(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one is compared with other flavonolignans such as silybin, silychristin, and silydianin .
Silychristin and Silydianin: Other constituents of silymarin with similar but less potent biological activities compared to isosilybin.
This compound stands out due to its potent anticancer properties, particularly against prostate cancer, and its ability to selectively induce apoptosis in cancer cells while sparing normal cells .
Properties
CAS No. |
72581-71-6 |
---|---|
Molecular Formula |
C25H22O10 |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
(3S)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20?,23-,24?,25?/m1/s1 |
InChI Key |
FDQAOULAVFHKBX-NFUGKBHHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4[C@@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
melting_point |
239 - 241 °C |
72581-71-6 | |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
2-[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one; Isosilybinin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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